molecular formula C17H17N5O4S B10992133 N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide

Cat. No.: B10992133
M. Wt: 387.4 g/mol
InChI Key: NRPFTAJZBYVWJE-UHFFFAOYSA-N
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Description

N-[2-(1,3-BENZODIOXOL-5-YLOXY)ETHYL]-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE is a complex organic compound that features a benzodioxole moiety, a thiophene ring, and a tetrazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-BENZODIOXOL-5-YLOXY)ETHYL]-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction.

    Attachment of the Tetrazole Group: The tetrazole group is often introduced through a cycloaddition reaction involving an azide and a nitrile.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can occur at the tetrazole group.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethane.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the tetrazole group can yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its various functional groups can interact with biological targets, leading to potential therapeutic effects.

Medicine

In medicine, the compound may be investigated for its potential as an anticancer agent, given the presence of the benzodioxole and thiophene moieties, which are known to exhibit biological activity .

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(1,3-BENZODIOXOL-5-YLOXY)ETHYL]-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, while the tetrazole group can form strong hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-BENZODIOXOL-5-YLOXY)ETHYL]-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE is unique due to its combination of a benzodioxole moiety, a thiophene ring, and a tetrazole group. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C17H17N5O4S

Molecular Weight

387.4 g/mol

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide

InChI

InChI=1S/C17H17N5O4S/c1-10-11(2)27-17(22-8-19-20-21-22)15(10)16(23)18-5-6-24-12-3-4-13-14(7-12)26-9-25-13/h3-4,7-8H,5-6,9H2,1-2H3,(H,18,23)

InChI Key

NRPFTAJZBYVWJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)NCCOC2=CC3=C(C=C2)OCO3)N4C=NN=N4)C

Origin of Product

United States

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